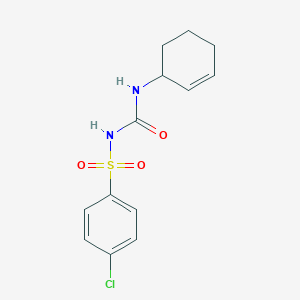
Chlorcyclamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorcyclamide is a chemical compound that belongs to the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes. It was first synthesized in 1958 and has since then been extensively studied for its various biochemical and physiological effects. Chlorcyclamide is a potent insulin secretagogue, which means that it stimulates the pancreas to release insulin, thereby lowering blood glucose levels.
Mecanismo De Acción
Chlorcyclamide exerts its effect by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This leads to closure of the ATP-sensitive potassium channels, which in turn causes depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the release of insulin from the pancreatic beta cells.
Efectos Bioquímicos Y Fisiológicos
Chlorcyclamide has several biochemical and physiological effects. It stimulates insulin secretion from the pancreas, which leads to a decrease in blood glucose levels. Chlorcyclamide has also been shown to enhance glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue. In addition, Chlorcyclamide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorcyclamide has several advantages for lab experiments. It is a potent insulin secretagogue and can be used to study the mechanism of insulin secretion from the pancreas. Chlorcyclamide is also relatively stable and can be stored for extended periods of time. However, Chlorcyclamide has some limitations for lab experiments. It is not very soluble in water and requires the use of organic solvents for its preparation. In addition, Chlorcyclamide can be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several future directions for the study of Chlorcyclamide. One area of research is the development of more potent and selective sulfonylureas for the treatment of type 2 diabetes. Another area of research is the study of the effect of Chlorcyclamide on glucose homeostasis in animal models of diabetes. Additionally, Chlorcyclamide can be used as a tool to study the role of the sulfonylurea receptor in insulin secretion and glucose homeostasis. Finally, Chlorcyclamide can be used as a lead compound for the development of new drugs for the treatment of diabetes and other metabolic disorders.
Conclusion:
In conclusion, Chlorcyclamide is a powerful tool for the study of insulin secretion and glucose homeostasis. It has several advantages for lab experiments, including its potency and stability. Chlorcyclamide has several biochemical and physiological effects, including its ability to stimulate insulin secretion and enhance glucose uptake in peripheral tissues. Future research on Chlorcyclamide could lead to the development of new drugs for the treatment of diabetes and other metabolic disorders.
Métodos De Síntesis
Chlorcyclamide can be synthesized by condensation of 2-chloro-5-sulfamoylbenzoic acid with 4-methyl-2-sulfamylphenylurea in the presence of a base such as sodium hydroxide. The reaction proceeds through an intermediate, which is then hydrolyzed to give Chlorcyclamide.
Aplicaciones Científicas De Investigación
Chlorcyclamide has been extensively studied for its various scientific research applications. It has been used as a tool to study the mechanism of insulin secretion from the pancreas. Chlorcyclamide is also used to study the effect of sulfonylureas on glucose homeostasis in animal models of diabetes.
Propiedades
Número CAS |
19523-45-6 |
|---|---|
Nombre del producto |
Chlorcyclamide |
Fórmula molecular |
C13H15ClN2O3S |
Peso molecular |
314.79 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17) |
Clave InChI |
FYXGVXFKJXCRRO-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Sinónimos |
chlorcyclamide chlorcyclamide monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



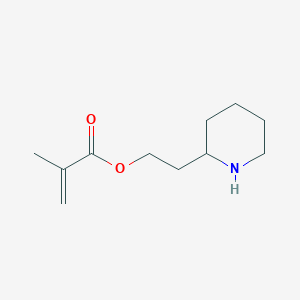
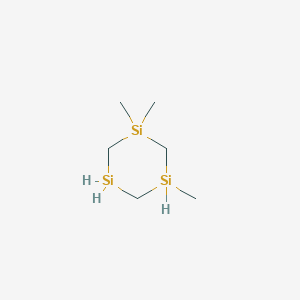
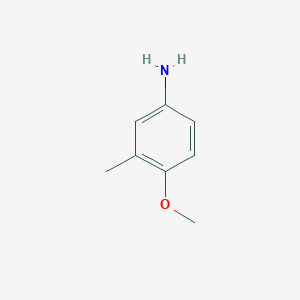
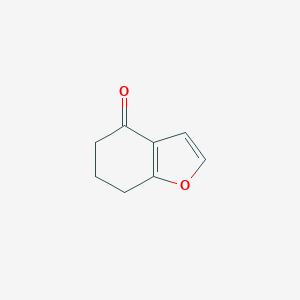
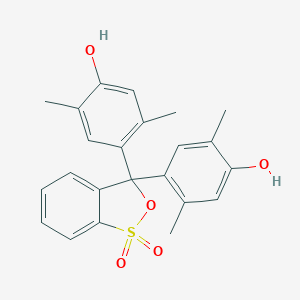
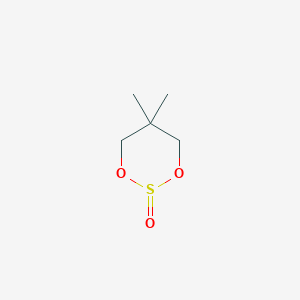
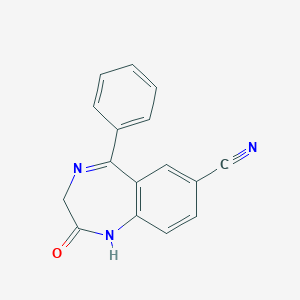
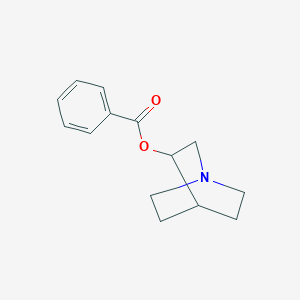
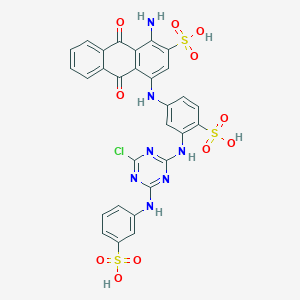
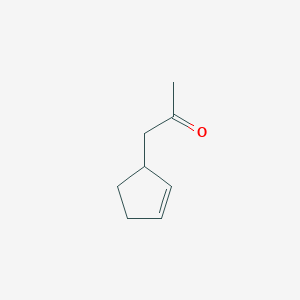
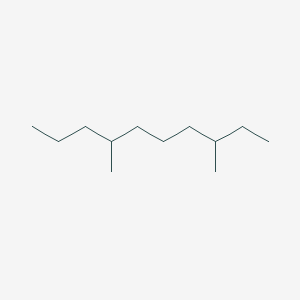
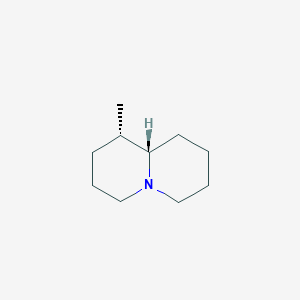
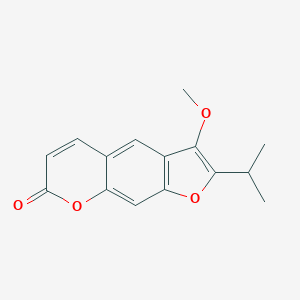
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)